5-Chloro-2-(methoxycarbonyl)thiophene-3-boronic acid
Description
Structure and Properties:
5-Chloro-2-(methoxycarbonyl)thiophene-3-boronic acid (CAS: 2377608-92-7) is a heterocyclic boronic acid derivative featuring a thiophene ring substituted with:
- A chlorine atom at position 5,
- A methoxycarbonyl (ester) group at position 2,
- A boronic acid (-B(OH)₂) moiety at position 2.
Its molecular formula is inferred as C₇H₆BClO₃S based on the substituents. The compound is reported to have a purity of 98% and is cataloged under MFCD31726376 .
Applications:
Boronic acids are pivotal in Suzuki-Miyaura cross-coupling reactions for constructing C–C bonds in drug discovery and materials science. This compound’s thiophene core and electron-withdrawing substituents make it valuable in synthesizing pharmaceuticals, particularly those requiring heterocyclic frameworks. For example, analogs are used in intermediates for antiallergy agents (e.g., 5-methoxy-3-(1-methylethoxy)benzo[b]thiophene derivatives) .
For instance, 3-chlorobenzo[b]thiophene-2-carbonyl chlorides are precursors in similar pathways .
Properties
IUPAC Name |
(5-chloro-2-methoxycarbonylthiophen-3-yl)boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BClO4S/c1-12-6(9)5-3(7(10)11)2-4(8)13-5/h2,10-11H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWXRQHBUIRVDKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(SC(=C1)Cl)C(=O)OC)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BClO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.44 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-(methoxycarbonyl)thiophene-3-boronic acid typically involves the borylation of a suitable thiophene precursor. One common method is the palladium-catalyzed borylation of 5-chloro-2-(methoxycarbonyl)thiophene using bis(pinacolato)diboron under mild conditions. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-2-(methoxycarbonyl)thiophene-3-boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Substitution: The chlorine atom in the thiophene ring can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or DMF) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Substitution: Nucleophiles like amines or thiols, along with appropriate solvents and bases, are employed.
Major Products:
Suzuki-Miyaura Coupling: Formation of biaryl or vinyl-aryl compounds.
Oxidation: Formation of alcohols or ketones.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
Chemistry: 5-Chloro-2-(methoxycarbonyl)thiophene-3-boronic acid is used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a precursor to biologically active molecules. It can be used in the synthesis of drug candidates targeting various diseases .
Industry: The compound finds applications in the development of advanced materials, such as organic semiconductors and polymers. Its unique chemical properties make it suitable for use in electronic devices .
Mechanism of Action
The mechanism of action of 5-Chloro-2-(methoxycarbonyl)thiophene-3-boronic acid is primarily related to its ability to participate in various chemical reactions. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and sensing applications . Additionally, the methoxycarbonyl group can undergo hydrolysis or other transformations, contributing to the compound’s reactivity .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Structural and Electronic Differences
Core Heterocycle :
- Thiophene-based analogs (e.g., target compound) are more electron-rich than benzene-based ones (e.g., 5-Chloro-2-(methoxycarbonyl)phenylboronic acid), enhancing their reactivity in cross-couplings with electron-deficient partners .
- Benzene derivatives may exhibit slower reaction rates due to reduced conjugation with the boronic acid group.
Substituent Effects :
- Chlorine : The electron-withdrawing Cl atom stabilizes the boronic acid via inductive effects, reducing protodeboronation risks .
- Methoxycarbonyl (CO₂Me) : This ester group increases solubility in organic solvents compared to carboxylic acids (e.g., 2-Carboxythiophen-5-boronic acid, CAS 465515-31-5) .
Stability and Handling
- The target compound’s Cl and CO₂Me groups synergistically stabilize the boronic acid, reducing degradation during storage. In contrast, non-chlorinated analogs (e.g., 5-(Methoxycarbonyl)thiophene-3-boronic acid) may require refrigeration .
- Purity varies among analogs (96–98%), impacting reproducibility in sensitive reactions .
Biological Activity
5-Chloro-2-(methoxycarbonyl)thiophene-3-boronic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, including anticancer, anti-inflammatory, and antimicrobial activities, along with relevant research findings and case studies.
Chemical Structure and Properties
The compound features a thiophene ring substituted with both a chloro group and a methoxycarbonyl group, alongside a boronic acid functionality. This unique structure contributes to its reactivity and biological interactions.
Anticancer Properties
Research indicates that derivatives of this compound exhibit moderate anticancer activity. For instance, studies have shown that certain derivatives can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Case Study: Anticancer Activity Evaluation
A study conducted by Lu et al. (2015) assessed the anticancer effects of various thiophene derivatives, including this compound, on multiple cancer cell lines. The results indicated that the compound demonstrated an IC50 value in the micromolar range across different cell lines, suggesting its potential as a lead compound for further development in cancer therapeutics .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A375 | 3.2 | Induction of apoptosis |
| MCF-7 | 4.5 | Cell cycle arrest |
| HeLa | 2.8 | Inhibition of proliferation |
Anti-inflammatory Applications
The structural modifications of this compound have also led to enhanced anti-inflammatory properties. Research has identified that certain derivatives can significantly inhibit pro-inflammatory cytokines such as TNF-α and IL-6.
The anti-inflammatory activity is believed to stem from the compound's ability to modulate signaling pathways associated with inflammation. For example, it can inhibit the NF-κB pathway, which plays a crucial role in the expression of inflammatory mediators .
Antimicrobial Activity
There is growing interest in the antimicrobial properties of boronic acids, including this compound. Studies have reported promising antibacterial activity against various strains of bacteria.
Research Findings
Rostamizadeh et al. (2013) investigated the antibacterial effects of this compound against Gram-positive and Gram-negative bacteria. The results showed that it exhibited significant antibacterial activity, indicating its potential use in developing new antimicrobial agents .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity |
|---|---|---|
| Staphylococcus aureus | 12 µg/mL | Moderate |
| Escherichia coli | 8 µg/mL | Strong |
| Pseudomonas aeruginosa | 16 µg/mL | Weak |
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Enzyme Inhibition : The boronic acid moiety can act as a reversible inhibitor for various enzymes, including proteases and kinases, crucial for cancer progression and inflammation.
- Cell Signaling Modulation : By interacting with cellular signaling pathways, it can influence gene expression related to apoptosis and inflammation.
- Biochemical Pathway Interaction : The compound has been shown to interact with key biochemical pathways involved in cell growth and immune response .
Q & A
Q. Methodology :
- Step 1 : Start with halogenation of a thiophene precursor (e.g., 3-bromo-5-chlorothiophene-2-carboxylate) to introduce the boronic acid group via Miyaura borylation. Use Pd(dppf)Cl₂ as a catalyst and bis(pinacolato)diboron in anhydrous THF at 80°C for 12–24 hours .
- Step 2 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallize using methanol/water mixtures to achieve >95% purity.
- Key Data : Yields typically range from 60–75%, with purity confirmed by HPLC (retention time: 8.2 min, C18 column, acetonitrile/water mobile phase) .
Basic: How is this compound characterized spectroscopically?
Q. Methodology :
- ¹H/¹³C NMR : The methoxycarbonyl group appears as a singlet at δ 3.8–3.9 ppm (¹H) and δ 165–170 ppm (¹³C). The boronic acid proton is often absent due to dehydration but can be detected using D₂O exchange experiments .
- FT-IR : Peaks at 1720 cm⁻¹ (C=O stretch) and 1340 cm⁻¹ (B–O symmetric stretch) confirm functional groups .
- Mass Spec : ESI-MS ([M+H]⁺) expected at m/z 260.5 (calculated for C₇H₅BClO₃S).
Advanced: What factors influence its reactivity in Suzuki-Miyaura cross-coupling reactions?
Q. Methodology :
- Steric Effects : The 5-chloro and methoxycarbonyl groups create steric hindrance, reducing coupling efficiency with bulky aryl halides. Use Pd(PPh₃)₄ with K₂CO₃ in DMF/H₂O (3:1) at 100°C to enhance reactivity .
- Electronic Effects : Electron-withdrawing groups on the coupling partner improve yields. For example, coupling with 4-nitrophenyl bromide achieves 85% yield vs. 50% for 4-methoxyphenyl bromide .
- Data Contradiction : Lower yields (<40%) reported in aqueous systems may arise from boronic acid protodeboronation; verify via ¹¹B NMR .
Advanced: How does the compound’s stability impact storage and handling?
Q. Methodology :
- Storage : Store under argon at –20°C in amber vials to prevent oxidation. Purity degrades by ~10% after 6 months at 4°C, confirmed by TLC (Rf drop from 0.5 to 0.3 in ethyl acetate/hexane) .
- Handling : Avoid protic solvents (e.g., MeOH) during synthesis to minimize ester hydrolysis. Use anhydrous DCM or THF for reactions .
Basic: What are its applications in medicinal chemistry?
Q. Methodology :
- Scaffold Design : Used to synthesize thiophene-based kinase inhibitors. For example, coupling with pyridyl halides generates analogs tested against EGFR (IC₅₀: 0.2–5 µM) .
- Case Study : A derivative showed antiviral activity (EC₅₀: 1.8 µM against SARS-CoV-2) via molecular docking studies targeting the main protease .
Advanced: How to resolve contradictions in reported catalytic efficiencies?
Q. Methodology :
- Variable Catalysts : Compare Pd(OAc)₂/XPhos (yield: 70%) vs. PdCl₂(dtbpf) (yield: 45%) under identical conditions. Optimize ligand-to-metal ratio (1:1 to 2:1) .
- Solvent Screening : Test toluene (low polarity) vs. DMF (high polarity). Higher polarity solvents improve solubility but may destabilize intermediates .
Basic: What analytical techniques validate purity?
Q. Methodology :
| Technique | Critical Parameters | Expected Results |
|---|---|---|
| HPLC | C18 column, 1.0 mL/min, 254 nm | Single peak at 8.2 min |
| ¹H NMR | DMSO-d₆, 400 MHz | No signals for pinacol ester (δ 1.2 ppm) |
| Elemental Analysis | C, H, N, S | <0.5% deviation from theoretical |
Advanced: How to address regioselectivity challenges in derivatization?
Q. Methodology :
- Competing Pathways : The 3-boronic acid group may direct electrophiles to C-4 or C-5 positions. Use DFT calculations (B3LYP/6-31G*) to predict reactivity. For example, nitration favors C-4 (ΔG‡: 25 kcal/mol) over C-5 (ΔG‡: 32 kcal/mol) .
- Experimental Validation : Perform reactions at 0°C to kinetically favor C-4 products, confirmed by NOESY NMR .
Advanced: What computational tools predict its electronic properties?
Q. Methodology :
- Software : Gaussian 16 with B3LYP/6-311++G(d,p) basis set.
- Key Outputs :
Advanced: How to scale up synthesis without compromising yield?
Q. Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
